molecular formula C13H20N4O3S B6709058 N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide

Cat. No.: B6709058
M. Wt: 312.39 g/mol
InChI Key: DNHXNVIBZSQQDE-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide is a complex organic compound that features a thiazole ring and an imidazolidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties

Properties

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-9-10(2)21-11(15-9)6-14-13(19)17-7-12(18)16(8-17)4-5-20-3/h4-8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHXNVIBZSQQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)N2CC(=O)N(C2)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The imidazolidine ring can be formed by the reaction of ethylenediamine with carbonyl compounds under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to biological effects . The imidazolidine ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . These interactions can modulate biochemical pathways, leading to antimicrobial, antifungal, and antitumor effects.

Comparison with Similar Compounds

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide can be compared with other thiazole and imidazolidine derivatives:

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